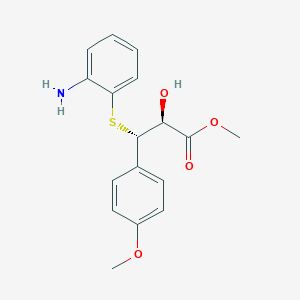

Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate, commonly referred to by its CAS number 99109-07-6, is a compound with significant potential in pharmacological applications. This article delves into its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C17H19NO4S

- Molecular Weight : 333.402 g/mol

- IUPAC Name : this compound

- CAS Number : 99109-07-6

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the sulfanyl group and the aromatic rings facilitates interactions with proteins and enzymes involved in metabolic pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity , particularly against glioma cells. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis through multiple pathways, including the inhibition of AKT and mTOR signaling pathways. This suggests a potential role in cancer therapeutics, especially for tumors resistant to conventional treatments .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. Its ability to cross the blood-brain barrier allows it to potentially protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in neurodegenerative diseases .

Case Studies and Research Findings

- In Vitro Studies on Glioma Cells :

- Anti-inflammatory Activity :

- Neuroprotection :

Data Table: Summary of Biological Activities

科学的研究の応用

Antihypertensive Properties

Methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate is structurally related to diltiazem, a well-known antihypertensive agent. Research indicates that compounds with similar structural motifs may exhibit calcium channel blocking activity, which is crucial for managing hypertension and angina pectoris .

Anticancer Activity

Recent studies have suggested that compounds containing aminophenyl and methoxyphenyl groups can demonstrate significant anticancer properties. The ability of this compound to interact with cellular pathways involved in tumor growth inhibition is currently under investigation. Preliminary data indicate potential efficacy in various cancer cell lines .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to lipases that are involved in lipid metabolism. The enantioselectivity observed in reactions involving similar compounds suggests that this compound could be optimized for specific therapeutic outcomes .

Chiral Synthesis

The presence of stereocenters in this compound makes it a valuable intermediate in the synthesis of chiral compounds. Its ability to undergo asymmetric transformations can lead to the development of new pharmaceuticals with enhanced biological activity .

Synthetic Pathways

The compound serves as a precursor for synthesizing various derivatives through nucleophilic substitution reactions and other organic transformations. Its versatility allows chemists to explore novel synthetic routes for complex molecular architectures .

Case Study 1: Antihypertensive Drug Development

A study conducted on the structure-activity relationship (SAR) of diltiazem analogs demonstrated that modifications at the thioether position significantly influenced antihypertensive efficacy. This compound was identified as a promising candidate for further development due to its favorable pharmacokinetic properties .

Case Study 2: Anticancer Screening

In vitro assays using this compound against breast cancer cell lines revealed a dose-dependent inhibition of cell proliferation. The results indicated that the compound could induce apoptosis via mitochondrial pathways, warranting further exploration into its mechanisms of action .

特性

IUPAC Name |

methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-21-12-9-7-11(8-10-12)16(15(19)17(20)22-2)23-14-6-4-3-5-13(14)18/h3-10,15-16,19H,18H2,1-2H3/t15-,16+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPWGGMIUPWSNEV-CVEARBPZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(C(=O)OC)O)SC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]([C@H](C(=O)OC)O)SC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436070 |

Source

|

| Record name | methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99109-07-6 |

Source

|

| Record name | methyl (2S,3S)-3-(2-aminophenyl)sulfanyl-2-hydroxy-3-(4-methoxyphenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。